molecular formula C24H23ClN2O3S2 B4836735 1-(4-chlorophenyl)sulfonyl-N-(2-phenylsulfanylphenyl)piperidine-4-carboxamide

1-(4-chlorophenyl)sulfonyl-N-(2-phenylsulfanylphenyl)piperidine-4-carboxamide

Cat. No.: B4836735
M. Wt: 487.0 g/mol
InChI Key: NJCJNEYGSNRCGH-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)sulfonyl-N-(2-phenylsulfanylphenyl)piperidine-4-carboxamide is a novel piperidine-based sulfonyl compound. It has a molecular formula of C17H24ClN3O3S and an average mass of 385.909 Da. This compound is known for its unique structure, which includes a piperidine core, a sulfonyl group attached to a 4-chlorophenyl group, and a phenylsulfanylphenyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)sulfonyl-N-(2-phenylsulfanylphenyl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Piperidine Core: The piperidine core is synthesized through a series of reactions, including cyclization and functional group modifications.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides as reagents.

    Attachment of the 4-Chlorophenyl Group: The 4-chlorophenyl group is attached through nucleophilic substitution reactions.

    Incorporation of the Phenylsulfanylphenyl Moiety:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of efficient catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)sulfonyl-N-(2-phenylsulfanylphenyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines and thiols are used in substitution reactions under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-chlorophenyl)sulfonyl-N-(2-phenylsulfanylphenyl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of Alzheimer’s disease and as an anticancer agent.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)sulfonyl-N-(2-phenylsulfanylphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways:

    Enzyme Inhibition: The compound has been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is linked to Alzheimer’s disease pathology.

    Receptor Binding: It may bind to specific receptors, modulating their activity and leading to various biological effects.

    Pathways Involved: The compound can affect signaling pathways related to oxidative stress, inflammation, and cell proliferation.

Comparison with Similar Compounds

1-(4-chlorophenyl)sulfonyl-N-(2-phenylsulfanylphenyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:

    1-(4-chlorophenyl)sulfonyl-4-piperidin-1-ylpiperidine-4-carboxamide: Similar structure but lacks the phenylsulfanylphenyl moiety.

    (E)-1-((4-fluorophenyl)sulfonyl)-N-(4-(phenyldiazenyl)phenyl)piperidine-4-carboxamide: Contains a fluorophenyl group instead of a chlorophenyl group.

    1-{N-[(4-chlorophenyl)sulfonyl]-N-(4-fluorobenzyl)glycyl}piperidine-4-carboxamide: Features a fluorobenzyl group and a glycyl moiety.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-N-(2-phenylsulfanylphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN2O3S2/c25-19-10-12-21(13-11-19)32(29,30)27-16-14-18(15-17-27)24(28)26-22-8-4-5-9-23(22)31-20-6-2-1-3-7-20/h1-13,18H,14-17H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJCJNEYGSNRCGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=CC=C2SC3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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